

## Investigating the Uricosuric Effects of Pozdeutinurad: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pozdeutinurad |           |
| Cat. No.:            | B15554382     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pozdeutinurad** (formerly AR882) is a novel, potent, and selective uric acid transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[1] This technical guide provides a comprehensive overview of the uricosuric effects of **Pozdeutinurad**, detailing its mechanism of action, and summarizing key preclinical and clinical data. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising therapeutic agent.

### Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and soft tissues, resulting from chronic hyperuricemia.[2][3] The majority of gout patients exhibit underexcretion of uric acid by the kidneys.[2][3] The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the proximal tubule, represents a primary target for uricosuric therapy. **Pozdeutinurad** is a next-generation URAT1 inhibitor designed to reduce serum uric acid (sUA) levels, prevent gout flares, and resolve tophi.

### **Mechanism of Action: URAT1 Inhibition**



**Pozdeutinurad** exerts its uricosuric effect by selectively inhibiting URAT1, a transporter protein located in the apical membrane of proximal renal tubule cells. By blocking URAT1,

**Pozdeutinurad** prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby increasing its urinary excretion and lowering serum uric acid levels.



Click to download full resolution via product page

Caption: Mechanism of Action of Pozdeutinurad.

## Preclinical and Clinical Data Data Presentation

The efficacy of **Pozdeutinurad** in lowering serum uric acid levels has been demonstrated in both preclinical and clinical studies.

Table 1: Summary of Phase 2 Clinical Trial Efficacy Data



| Parameter                                 | Pozdeutinurad 75<br>mg Monotherapy | Pozdeutinurad 50<br>mg + Allopurinol | Allopurinol (up to 300 mg) |
|-------------------------------------------|------------------------------------|--------------------------------------|----------------------------|
| Baseline sUA (mg/dL)                      | 9.1 - 9.6                          | 9.1 - 9.6                            | 9.1 - 9.6                  |
| Median sUA at Month<br>3 (mg/dL)          | 4.6                                | -                                    | -                          |
| Median sUA at Month<br>12 (mg/dL)         | 3.9                                | -                                    | -                          |
| Median sUA at Month<br>18 (mg/dL)         | 4.3                                | 4.3 (from Month 6)                   | -                          |
| % Patients with sUA < 6 mg/dL at Month 3  | 92%                                | -                                    | 46%                        |
| % Patients with sUA < 5 mg/dL at Month 3  | 67%                                | -                                    | 23%                        |
| % Patients with sUA < 4 mg/dL at Month 3  | 42%                                | -                                    | 15%                        |
| % Patients with sUA < 6 mg/dL at Month 12 | 85%                                | -                                    | -                          |
| % Patients with sUA < 5 mg/dL at Month 12 | 72%                                | -                                    | -                          |
| % Patients with sUA < 4 mg/dL at Month 12 | 57%                                | -                                    | -                          |
| % Patients with sUA < 6 mg/dL at Month 18 | 83%                                | 78%                                  | -                          |
| % Patients with sUA < 5 mg/dL at Month 18 | 83%                                | 56%                                  | -                          |
| % Patients with sUA < 4 mg/dL at Month 18 | 17%                                | 33%                                  | -                          |
| Complete Resolution of Target Tophi at 12 | 43%                                | 57%                                  | -                          |



| Months (Refractory Patients)                                         |     |   |   |
|----------------------------------------------------------------------|-----|---|---|
| Complete Resolution of at least 1 Target Tophus (ULT-Naïve Patients) | 33% | - | - |

Data compiled from Phase 2 trial results presented at various scientific congresses.

Table 2: Overview of Ongoing Phase 3 Clinical Trials (REDUCE 1 & REDUCE 2)

| Trial Identifier       | NCT06846515 (REDUCE 1)                               |
|------------------------|------------------------------------------------------|
| Status                 | Enrolling                                            |
| Number of Participants | ~750                                                 |
| Study Design           | Randomized, double-blind, placebo-controlled         |
| Treatment Arms         | Pozdeutinurad 50 mg, Pozdeutinurad 75 mg,<br>Placebo |
| Primary Endpoint       | Reduction of sUA by month six                        |
| Secondary Endpoints    | Tophi and flare reduction                            |
| Expected Completion    | End of 2026                                          |

Information based on public announcements and clinical trial registry data.

# Experimental Protocols In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Pozdeutinurad** on URAT1-mediated uric acid uptake.

Methodology:



- Cell Culture: A stable cell line (e.g., HEK293) overexpressing human URAT1 is cultured under standard conditions.
- · Uptake Assay:
  - Cells are seeded in 96-well plates and grown to confluence.
  - Cells are washed with a pre-incubation buffer.
  - Cells are incubated with varying concentrations of Pozdeutinurad or vehicle control.
  - [14C]-labeled uric acid is added, and uptake is allowed to proceed for a defined period.
  - Uptake is terminated by washing the cells with ice-cold buffer.
- Measurement: Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

## In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of **Pozdeutinurad** in reducing serum uric acid levels in a hyperuricemic animal model.

#### Methodology:

- Animal Model: Hyperuricemia is induced in rodents (e.g., mice or rats) by administering a
  uricase inhibitor, such as potassium oxonate.
- Drug Administration: Animals are treated with **Pozdeutinurad** at various doses, a vehicle control, or a positive control (e.g., another uricosuric agent).
- Sample Collection: Blood samples are collected at specified time points after drug administration.



- sUA Measurement: Serum is isolated, and uric acid levels are determined using a colorimetric or enzymatic assay.
- Data Analysis: The percentage reduction in sUA levels in the Pozdeutinurad-treated groups is compared to the vehicle-treated hyperuricemic group.

### **Phase 2 Clinical Trial Protocol (Tophaceous Gout)**

Objective: To assess the efficacy, safety, and dose-response of **Pozdeutinurad** in patients with gout and tophi.

#### Methodology:

- Study Design: A randomized, open-label, multicenter trial with a core 6-month treatment period followed by extension phases.
- Patient Population: Patients with chronic gouty arthritis and at least one subcutaneous tophus.
- Treatment Arms:
  - Pozdeutinurad 75 mg once daily (QD)
  - Pozdeutinurad 50 mg QD in combination with allopurinol
  - Allopurinol up to 300 mg QD
- Efficacy Assessments:
  - Serum uric acid levels measured monthly.
  - Tophi measurements using digital calipers every 4 weeks for the first 6 months, then every 3 months.
  - Dual-Energy Computed Tomography (DECT) imaging to quantify uric acid crystal deposition at baseline and subsequent time points.



 Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, and laboratory parameters (including serum creatinine and liver function tests).



Click to download full resolution via product page

Caption: Phase 2 Clinical Trial Workflow.

### Conclusion

**Pozdeutinurad** has demonstrated significant and sustained uricosuric effects in clinical trials, leading to substantial reductions in serum uric acid levels and the resolution of tophi in patients with gout. Its selective URAT1 inhibition mechanism offers a targeted approach to managing hyperuricemia. The ongoing Phase 3 clinical trial program will further elucidate the long-term efficacy and safety profile of **Pozdeutinurad**, positioning it as a potentially best-in-class



treatment option for patients with gout, including those with difficult-to-treat tophaceous disease. The long-term use of **Pozdeutinurad** has been well-tolerated, with no reported incidences of elevated serum creatine or significant liver function abnormalities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Arthrosi Therapeutics Achieves Full Enrollment of the Second Pivotal Phase 3 Trial of Pozdeutinurad (AR882) in Patients with Gout, Including Those with Tophaceous Gout [prnewswire.com]
- To cite this document: BenchChem. [Investigating the Uricosuric Effects of Pozdeutinurad: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15554382#investigating-the-uricosuric-effects-of-pozdeutinurad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com